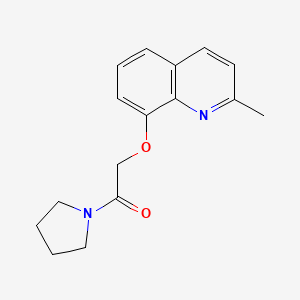
2-(2-Methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MQPE and has a molecular formula of C19H21NO2. MQPE is a yellow crystalline powder that is soluble in organic solvents and is widely used in scientific research.
作用機序
The mechanism of action of MQPE is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions through its quinoline moiety. This binding results in a change in the fluorescence properties of MQPE, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
MQPE has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
実験室実験の利点と制限
MQPE has several advantages as a research tool. It is a highly sensitive fluorescent probe for the detection of metal ions, and its synthesis is relatively straightforward. However, it has some limitations, such as its potential toxicity towards cells and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on MQPE. It can be used as a building block for the synthesis of other compounds with potential applications in various fields. It can also be further studied for its cytotoxicity towards cancer cells and its potential as an inhibitor of acetylcholinesterase. Additionally, its fluorescence properties can be further optimized for the detection of metal ions in biological systems.
In conclusion, MQPE is a promising compound with potential applications in various fields of scientific research. Its synthesis is relatively straightforward, and its fluorescence properties make it a highly sensitive probe for the detection of metal ions. Further research on this compound can lead to the development of new compounds with potential applications in various fields.
合成法
The synthesis of MQPE involves the reaction of 2-methyl-8-hydroxyquinoline with pyrrolidine and ethyl chloroacetate. The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure MQPE.
科学的研究の応用
MQPE has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. MQPE has also been used as a ligand in organometallic chemistry and as a building block for the synthesis of other compounds.
特性
IUPAC Name |
2-(2-methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-7-8-13-5-4-6-14(16(13)17-12)20-11-15(19)18-9-2-3-10-18/h4-8H,2-3,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMWKPDKBDEORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(=O)N3CCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

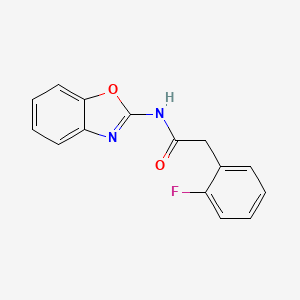

![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
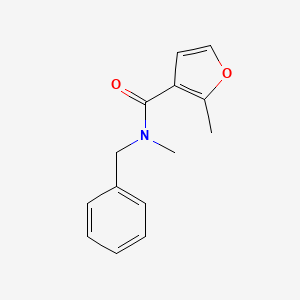
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
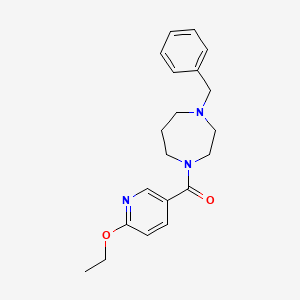
![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)

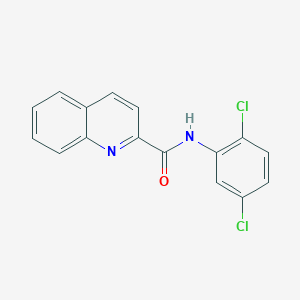
![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)